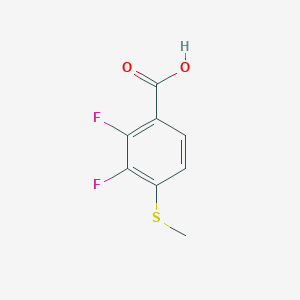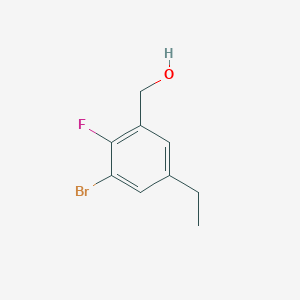
3-Bromo-5-ethyl-2-fluorobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-ethyl-2-fluorobenzyl alcohol is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, ethyl, and fluorine groups.
Mécanisme D'action
Target of Action
It is known that benzylic alcohols, such as this compound, often target enzymes or receptors in the body, interacting with them to cause a physiological response .
Mode of Action
Benzylic alcohols can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s worth noting that benzylic alcohols can participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific targets .
Pharmacokinetics
The solubility of a compound in water can influence its bioavailability . This compound is slightly soluble in water , which may affect its absorption and distribution in the body.
Result of Action
The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the structure and function of its target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in water can influence its distribution in the body, potentially affecting its efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethyl-2-fluorobenzyl alcohol typically involves the following steps:
Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The final step involves the reduction of the corresponding benzaldehyde derivative to the benzyl alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-ethyl-2-fluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Bromo-5-ethyl-2-fluorobenzaldehyde or 3-Bromo-5-ethyl-2-fluorobenzoic acid.
Reduction: 3-Bromo-5-ethyl-2-fluorotoluene.
Substitution: 3-Methoxy-5-ethyl-2-fluorobenzyl alcohol.
Applications De Recherche Scientifique
3-Bromo-5-ethyl-2-fluorobenzyl alcohol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Chemical Biology: The compound can be used to study the effects of specific functional groups on biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluorobenzyl alcohol: Similar structure but lacks the ethyl group.
3-Bromo-2-fluorobenzyl alcohol: Similar structure but lacks the ethyl group and has different substitution positions.
5-Ethyl-2-fluorobenzyl alcohol: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-5-ethyl-2-fluorobenzyl alcohol is unique due to the specific combination of bromine, ethyl, and fluorine substituents on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
(3-bromo-5-ethyl-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-4,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKJWCXNYLSCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
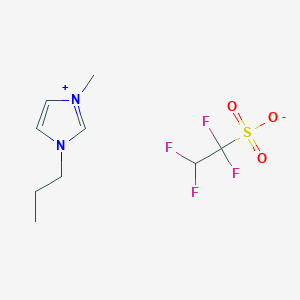



![4-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B6315812.png)
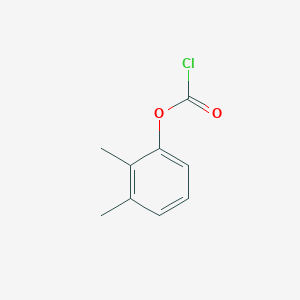

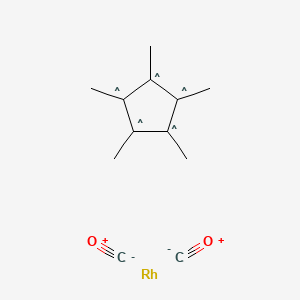
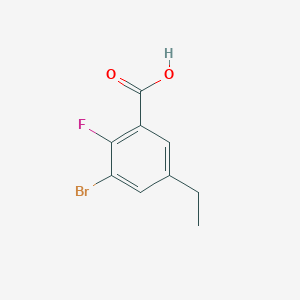

![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)


